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Executive Summary

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-
penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Ka).[1][2] It
exhibits high selectivity for cancer-associated mutant forms of PI3Ka over the wild-type (WT)
enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic
window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly
associated with non-selective PI3Ka inhibitors.[4][5] By specifically targeting oncogenic PI13Ka,
Tersolisib effectively downregulates the PISK/Akt/mTOR signaling cascade, a critical pathway
for cell growth, proliferation, and survival that is frequently dysregulated in various cancers.
This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and
has shown promising anti-tumor activity in clinical trials.

Mechanism of Action: Allosteric Inhibition of Mutant
PI3Kao

Tersolisib distinguishes itself from many other PI3Ka inhibitors through its allosteric mode of
action. Instead of competing with ATP at the catalytic site, Tersolisib binds to a novel,
previously undescribed allosteric pocket within the PI3Ka enzyme. This binding is particularly
effective in the context of oncogenic mutations.
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The PI3Ka enzyme is a heterodimer composed of a catalytic subunit (p110a) and a regulatory
subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110q, are among the
most common oncogenic drivers in human cancers. These mutations, frequently occurring in
the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of
the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.

Tersolisib's allosteric binding stabilizes a conformation of the mutant PI3Ka enzyme that is
less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate
(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3
levels leads to decreased recruitment and activation of downstream effectors, most notably the
serine/threonine kinase Akt.
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Figure 1: Tersolisib's Mechanism of Action on the PI3K/Akt/mTOR Pathway.
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Quantitative Data
In Vitro Kinase Inhibitory Activity

Tersolisib demonstrates potent and selective inhibition of mutant PI3Ka isoforms. The
following table summarizes its half-maximal inhibitory concentration (IC50) values against
various PI3Ka variants compared to the wild-type enzyme.

Tersolisib (STX-478) IC50

Target Selectivity vs. WT
(nmoliL)

PI3Ka H1047R 9.4 14-fold

PI3Ka WT 131

Data compiled from publicly available sources.

Preclinical In Vivo Efficacy

Tersolisib has shown significant anti-tumor activity in xenograft models of human cancers
harboring PIK3CA mutations.

Xenograft Model Dosing Outcome
CAL-33 (Head and Neck 30, 100 mg/kg; p.o.; single Dose-dependent reduction in
Squamous Cell Carcinoma) daily for 28 days tumor volume.

] Tumor growth inhibition was
Various (Colon, Lung, HNSCC,

100 mg/kg either similar to or better than
Breast)

alpelisib.

Data compiled from publicly available sources.

Clinical Trial Data

Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the
clinical potential of Tersolisib in patients with advanced solid tumors harboring PIK3CA

mutations.
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. Objective Disease
. Patient
Trial . Treatment Response Control Rate
Population
Rate (ORR) (DCR)
Advanced solid
PIKALO-1 tumors with Tersolisib
21% 67%
(Phase 1/2) PIK3CA Monotherapy
mutations (n=43)
Breast cancer
patients (n=22), o
PIKALO-1 ) Tersolisib
previously 23% Not Reported

(Phase 1/2) i Monotherapy
treated with a

CDK4/6 inhibitor

Data compiled from publicly available sources.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of Tersolisib. These protocols are based on standard methodologies for evaluating
PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or
experimental conditions.

In Vitro PI3Ka Kinase Assay (Luminescent)

This assay quantifies the kinase activity of recombinant PI3Ka by measuring the amount of
ADP produced during the phosphorylation of PIP2.

Preparation

Kinase Reaction Detection
‘Add Tersolisib dilutions - " " . ‘Add ADP-Glo™ reagent to ‘Add Kinase Detection
(PIEBEE)— (vrimn) (i) (e || = . (===
ry

Prepare kinase reaction
buffer with PI3Ka and PIP2
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Figure 2: Workflow for an In Vitro PI3Ka Kinase Assay.

Materials:

Recombinant human PI3Ka (mutant and WT isoforms)
PIP2 substrate
ATP

Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCI2; 0.025mg/ml
BSA)

Tersolisib
ADP-GIlo™ Kinase Assay kit
White, opaque 96-well plates

Multimode plate reader with luminescence detection

Procedure:

Prepare serial dilutions of Tersolisib in the kinase reaction buffer.

In a 96-well plate, add the Tersolisib dilutions.

Add the PI3Ka enzyme and the PIP2 substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-
Glo™ reagent according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b10862097?utm_src=pdf-body-img
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculate the percent inhibition for each Tersolisib concentration and determine the IC50
value.

Western Blot Analysis of PIBK/Akt/mTOR Pathway
Phosphorylation

This method is used to assess the effect of Tersolisib on the phosphorylation status of key
downstream effectors of PI3Ka, such as Akt and S6 ribosomal protein.

Click to download full resolution via product page

Figure 3: Workflow for Western Blot Analysis.

Materials:

» Cancer cell line with a known PIK3CA mutation

o Cell culture medium and supplements

e Tersolisib

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer

e PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
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e Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6, anti-total Akt, anti-total S6, anti-
GAPDH)

» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and allow them to adhere.

o Treat the cells with various concentrations of Tersolisib and a vehicle control for a specified
time (e.g., 1-24 hours).

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.
o Centrifuge the lysates to pellet cell debris and collect the supernatant.
o Determine the protein concentration of each lysate using a BCA protein assay.

o Normalize the protein concentrations and prepare samples for SDS-PAGE by adding
Laemmli buffer and boiling.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

Cell Viability Assay (MTT or Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation following treatment with Tersolisib.
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Figure 4: Workflow for a Cell Viability Assay.

Materials:

e Cancer cell line with a known PIK3CA mutation

¢ Cell culture medium and supplements

e Tersolisib

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
 Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCI and isopropanol)

o 96-well plates

e Microplate reader

Procedure:

e Seed cells at an appropriate density in 96-well plates.

o After cell adherence, treat the cells with a range of concentrations of Tersolisib. Include a
vehicle-only control.

¢ Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
e Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.

 If using MTT, add the solubilization buffer to dissolve the formazan crystals.
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e Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate
reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

Tersolisib represents a promising next-generation therapeutic for cancers driven by PIK3CA
mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation
from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The
robust preclinical data and encouraging early clinical results underscore its potential to become
a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical
investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in
combination with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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